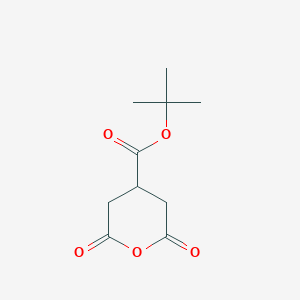

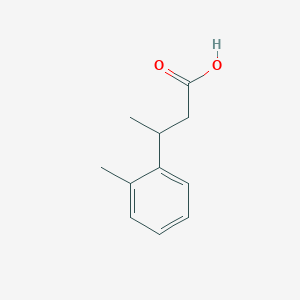

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that likely contains a quinazoline core structure, which is a type of nitrogen-containing heterocycle. Quinazolines are found in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of suitable precursors under specific conditions. For example, a common method for synthesizing quinazoline derivatives involves the condensation of anthranilic acid derivatives with amides or carbamates .Molecular Structure Analysis

The molecular structure of organic compounds is typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on its exact structure. Quinazolines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while solubility can be tested in various solvents .Scientific Research Applications

- The compound’s unique structure makes it an excellent candidate for designing fluorescent probes. Researchers have explored its fluorescence properties, especially when electron-withdrawing groups are attached to acetophenone. For instance, compound 5i exhibits color changes from orange-red to cyan in different solvents. Notably, 5i serves as a metal ion fluorescent probe with excellent selectivity for detecting Ag⁺ ions .

- As laser dyes and fluorescent probes, compounds like ours play a crucial role in cutting-edge technologies. Their applications extend to fields such as bioimaging, diagnostics, and optoelectronics .

Fluorescent Probes and Sensors

High-Tech Applications

Mechanism of Action

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate, which is then coupled with the 3-pentylquinazoline-2,4(1H,3H)-dione to form the final product.", "Starting Materials": [ "4-bromobenzoic acid", "thionyl chloride", "hydrazine hydrate", "ethyl acetoacetate", "potassium carbonate", "3-pentyl-2,4(1H,3H)-quinazolinedione" ], "Reaction": [ "Synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate:", "Step 1: Conversion of 4-bromobenzoic acid to the acid chloride using thionyl chloride", "Step 2: Reaction of the acid chloride with hydrazine hydrate to form the corresponding hydrazide", "Step 3: Cyclization of the hydrazide with ethyl acetoacetate in the presence of potassium carbonate to form the 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate", "Coupling of the intermediate with 3-pentyl-2,4(1H,3H)-quinazolinedione:", "Step 1: Reaction of the intermediate with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide to form the activated ester", "Step 2: Coupling of the activated ester with 3-pentyl-2,4(1H,3H)-quinazolinedione in the presence of triethylamine to form the final product" ] } | |

CAS RN |

1207015-33-5 |

Product Name |

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C22H21BrN4O3 |

Molecular Weight |

469.339 |

IUPAC Name |

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |

InChI |

InChI=1S/C22H21BrN4O3/c1-2-3-6-13-26-21(28)17-7-4-5-8-18(17)27(22(26)29)14-19-24-20(25-30-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 |

InChI Key |

VXHNRULODOBVNU-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

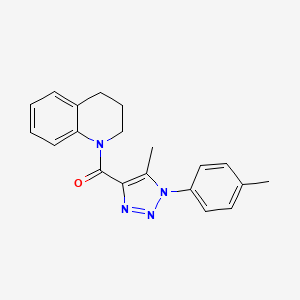

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2768177.png)

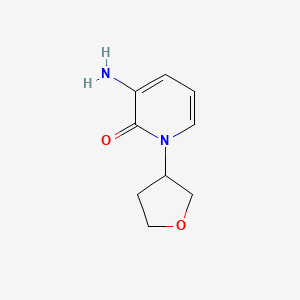

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2768182.png)

![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)

![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)

![N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2768192.png)